molecular formula C26H26N2O3 B215656 N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

カタログ番号 B215656
分子量: 414.5 g/mol
InChIキー: RMWSJUFPGVUPNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide, also known as DPI-3290, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.

作用機序

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in the regulation of neurotransmitter signaling in the brain. By inhibiting the activity of PDE10A, N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide may have an effect on neurotransmitter signaling and thus affect various physiological processes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to have an effect on dopamine and cAMP signaling in the brain. It has also been found to have an effect on the cardiovascular system, including the regulation of blood pressure and heart rate.

実験室実験の利点と制限

One advantage of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has been found to have a high degree of selectivity for PDE10A. This means that it may have fewer off-target effects than other compounds that inhibit PDE10A. However, one limitation of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for research on N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. One area of research could be the development of more efficient synthesis methods for N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. Another area of research could be the study of the effects of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide on other physiological systems, such as the immune system. Additionally, further research could be conducted on the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide in various diseases and conditions.

合成法

The synthesis of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a catalyst to form 3,4-dimethylcinnamic acid. The next step involves the reaction of 3,4-dimethylcinnamic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindole in the presence of a base to form N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide.

科学的研究の応用

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas where N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied include cancer research, neurobiology, and cardiovascular research.

特性

製品名

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

分子式

C26H26N2O3

分子量

414.5 g/mol

IUPAC名

N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H26N2O3/c1-15-8-11-20(12-16(15)2)27-24(29)21(13-17-6-4-3-5-7-17)28-25(30)22-18-9-10-19(14-18)23(22)26(28)31/h3-12,18-19,21-23H,13-14H2,1-2H3,(H,27,29)

InChIキー

RMWSJUFPGVUPNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。